molecular formula C₂₃H₂₇Cl₂N₃O₂ B000633 Aripiprazole CAS No. 129722-12-9

Aripiprazole

Cat. No. B000633
M. Wt: 448.4 g/mol
InChI Key: CEUORZQYGODEFX-UHFFFAOYSA-N
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Patent
US07777039B2

Procedure details

A mixture of 100 gm 7-(4-chloro butoxy)-3,4-Dihydrocarbostyril in 600 ml acetonitrile with sodium iodide (88.6 gm), K2CO3 (109 gm), Tetrabutylammonium bromide (TBAB) (0.5 gm) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (110 gm) was stirred at ambient temperature. The reaction mixture was refluxed and maintained at reflux until reaction completes. The reaction mass was cooled at room temperature. DM Water (500 ml) was added to reaction mass and stirred for 30 min at ambient temperature. The mass was filtered and washed with water till pH of filtrate came to 7.0-7.5. The solid was dried in hot air oven at 60° C. to give Aripiprazole.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88.6 g
Type
reactant
Reaction Step One
Name
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
159.6%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH2:12][C:13](=[O:17])[NH:14]2)=[CH:9][CH:8]=1.[I-].[Na+].C([O-])([O-])=O.[K+].[K+].Cl.[Cl:27][C:28]1[C:33]([Cl:34])=[CH:32][CH:31]=[CH:30][C:29]=1[N:35]1[CH2:40][CH2:39][NH:38][CH2:37][CH2:36]1>C(#N)C.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:31]1[CH:30]=[C:29]([N:35]2[CH2:40][CH2:39][N:38]([CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]3[CH:8]=[CH:9][C:10]4[CH2:11][CH2:12][C:13](=[O:17])[NH:14][C:15]=4[CH:16]=3)[CH2:37][CH2:36]2)[C:28]([Cl:27])=[C:33]([Cl:34])[CH:32]=1 |f:1.2,3.4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClCCCCOC1=CC=C2CCC(NC2=C1)=O
Name
Quantity
88.6 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
109 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
110 g
Type
reactant
Smiles
Cl.ClC1=C(C=CC=C1Cl)N1CCNCC1
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until reaction completes
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled at room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 min at ambient temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mass was filtered
WASH
Type
WASH
Details
washed with water till pH of filtrate
CUSTOM
Type
CUSTOM
Details
The solid was dried in hot air oven at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C=1C=C(C(=C(C1)Cl)Cl)N2CCN(CC2)CCCCOC=3C=CC4=C(C3)NC(=O)CC4
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 159.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.